

# Spectroscopic Profile of p-Hydroxyphenethyl Anisate: A Technical Guide

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| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | p-Hydroxyphenethyl anisate |           |
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This technical guide provides a comprehensive overview of the spectroscopic data for **p-hydroxyphenethyl anisate**, a compound of interest for researchers, scientists, and professionals in drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

# **Summary of Spectroscopic Data**

The spectroscopic data for **p-hydroxyphenethyl anisate** (also known as 2-(4-hydroxyphenyl)ethyl 4-methoxybenzoate) is summarized below. This data is essential for the structural elucidation and characterization of the compound.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)



| Protons               | Chemical Shift (δ,<br>ppm) | Multiplicity    | Coupling Constant<br>(J, Hz) |
|-----------------------|----------------------------|-----------------|------------------------------|
| Ar-H (Anisate)        | ~7.9 (d)                   | Doublet         | ~8.8                         |
| Ar-H (Anisate)        | ~6.9 (d)                   | Doublet         | ~8.8                         |
| Ar-H (Phenethyl)      | ~7.1 (d)                   | Doublet         | ~8.5                         |
| Ar-H (Phenethyl)      | ~6.7 (d)                   | Doublet         | ~8.5                         |
| -OCH₃                 | ~3.8 (s)                   | Singlet         | -                            |
| -COOCH <sub>2</sub> - | ~4.4 (t)                   | Triplet         | ~7.0                         |
| Ar-CH <sub>2</sub> -  | ~3.0 (t)                   | Triplet         | ~7.0                         |
| Ar-OH                 | Variable                   | Singlet (broad) | -                            |

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Carbon                | Chemical Shift (δ, ppm) |
|-----------------------|-------------------------|
| C=O                   | ~166                    |
| Ar-C (Anisate, C-O)   | ~163                    |
| Ar-C (Phenethyl, C-O) | ~155                    |
| Ar-C (Anisate)        | ~131, 122, 113          |
| Ar-C (Phenethyl)      | ~130, 129, 115          |
| -OCH₃                 | ~55                     |
| -COOCH <sub>2</sub> - | ~65                     |
| Ar-CH <sub>2</sub> -  | ~34                     |

Table 3: IR Spectroscopic Data



| Functional Group        | Absorption Range (cm <sup>-1</sup> ) |
|-------------------------|--------------------------------------|
| O-H Stretch (Phenolic)  | 3500-3200 (broad)                    |
| C-H Stretch (Aromatic)  | 3100-3000                            |
| C-H Stretch (Aliphatic) | 3000-2850                            |
| C=O Stretch (Ester)     | ~1715                                |
| C=C Stretch (Aromatic)  | 1610, 1510                           |
| C-O Stretch (Ester)     | 1280, 1170                           |

Table 4: Mass Spectrometry Data

| lon  | m/z    |
|--|--------|
| [M]+   | 272.10 |
| [M-C <sub>8</sub> H <sub>9</sub> O] <sup>+</sup> (Anisoyl cation)                        | 135.04 |
| [M-C <sub>9</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup> (Hydroxyphenethyl cation) | 121.06 |

### **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data for **p-hydroxyphenethyl anisate**.

#### Synthesis of p-Hydroxyphenethyl Anisate

A common method for the synthesis of **p-hydroxyphenethyl anisate** involves the esterification of p-hydroxyphenethyl alcohol (tyrosol) with anisoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using column chromatography on silica gel.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



<sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₀ (DMSO-d₀), with tetramethylsilane (TMS) used as an internal standard.

#### Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm<sup>-1</sup>.

#### Mass Spectrometry (MS)

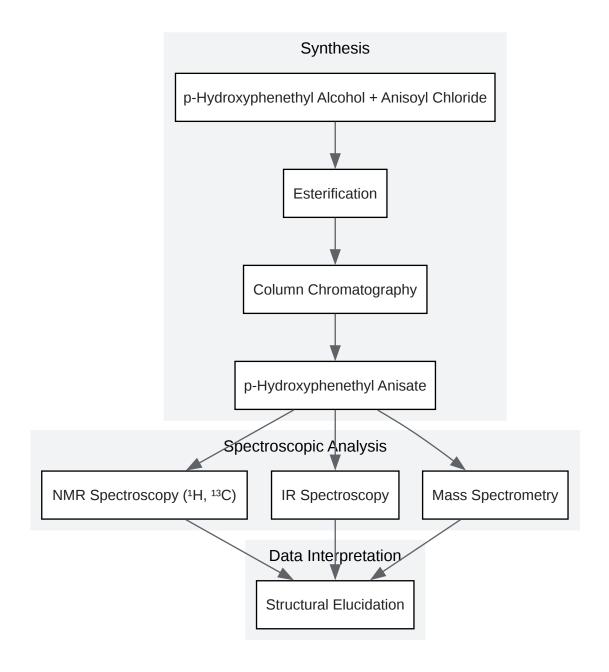
Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.

#### **Visualizations**

### **Experimental Workflow**

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of **p-hydroxyphenethyl anisate**.





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Synthesis and Spectroscopic Analysis Workflow

This guide serves as a foundational resource for researchers working with **p-hydroxyphenethyl anisate**. The provided data and protocols are intended to facilitate further investigation and application of this compound.

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